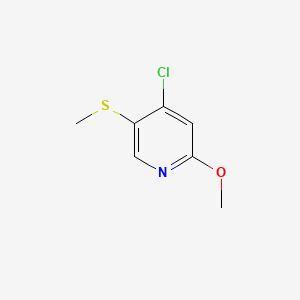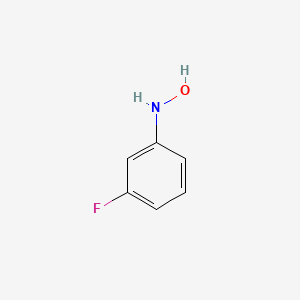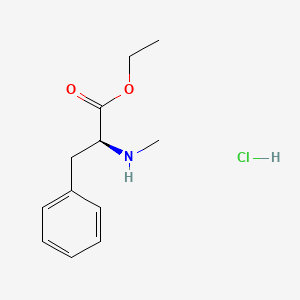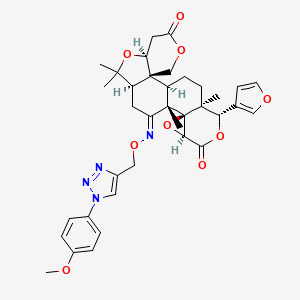
Anti-inflammatory agent 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 7 is a synthetic compound known for its potent anti-inflammatory properties. It has been extensively studied for its ability to inhibit various inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases. This compound is particularly noted for its effectiveness in reducing inflammation without the severe side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 7 typically involves a multi-step process. One common method includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields numerous 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Anti-inflammatory agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound.
科学的研究の応用
Anti-inflammatory agent 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of Anti-inflammatory agent 7 involves the inhibition of key enzymes and signaling pathways that mediate inflammation. Specifically, it inhibits the activity of cyclooxygenase and lipoxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it modulates the nuclear factor-kappa B signaling pathway, reducing the expression of inflammatory cytokines .
類似化合物との比較
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Aspirin: Another nonsteroidal anti-inflammatory drug known for its anti-inflammatory and analgesic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs.
Uniqueness
Anti-inflammatory agent 7 is unique in its ability to inhibit multiple inflammatory pathways simultaneously, providing a broader spectrum of anti-inflammatory activity. Unlike traditional nonsteroidal anti-inflammatory drugs, it has a lower risk of gastrointestinal side effects, making it a safer alternative for long-term use.
特性
分子式 |
C36H40N4O9 |
|---|---|
分子量 |
672.7 g/mol |
IUPAC名 |
(1R,2R,7S,10R,12E,13S,14S,16S,19S,20S)-19-(furan-3-yl)-12-[[1-(4-methoxyphenyl)triazol-4-yl]methoxyimino]-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C36H40N4O9/c1-32(2)25-14-26(38-46-18-21-16-40(39-37-21)22-6-8-23(43-5)9-7-22)34(4)24(35(25)19-45-28(41)15-27(35)48-32)10-12-33(3)29(20-11-13-44-17-20)47-31(42)30-36(33,34)49-30/h6-9,11,13,16-17,24-25,27,29-30H,10,12,14-15,18-19H2,1-5H3/b38-26+/t24-,25-,27-,29-,30+,33-,34-,35+,36+/m0/s1 |
InChIキー |
XWIVSBDFMINSRF-KGTPAUPJSA-N |
異性体SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(/C(=N/OCC6=CN(N=N6)C7=CC=C(C=C7)OC)/C[C@@H]8[C@@]39COC(=O)C[C@@H]9OC8(C)C)C |
正規SMILES |
CC1(C2CC(=NOCC3=CN(N=N3)C4=CC=C(C=C4)OC)C5(C(C26COC(=O)CC6O1)CCC7(C58C(O8)C(=O)OC7C9=COC=C9)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
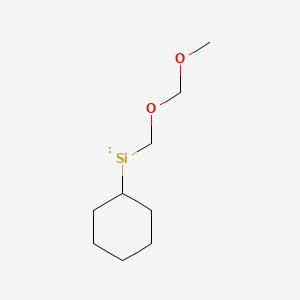
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
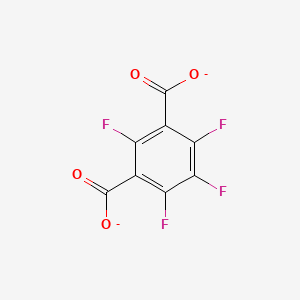
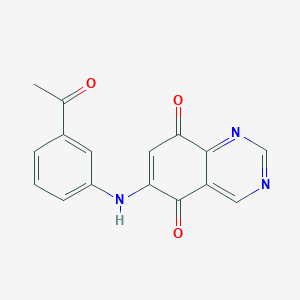
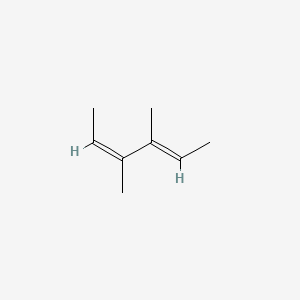


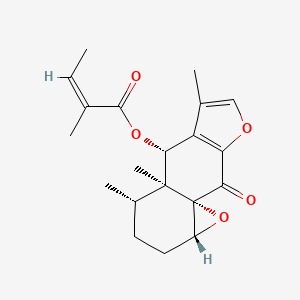
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
